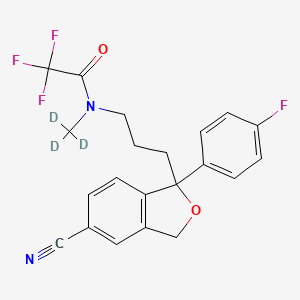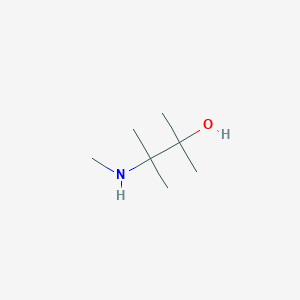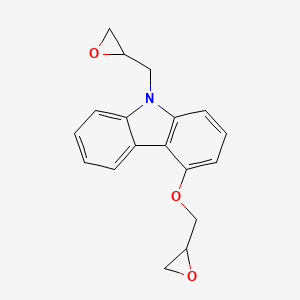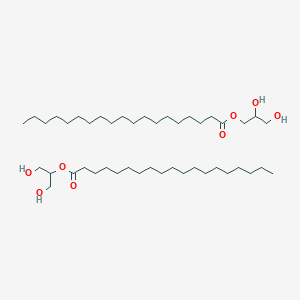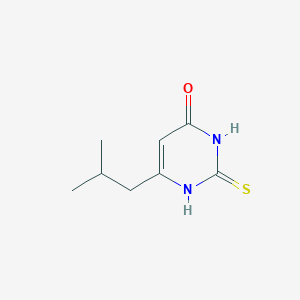
6-Isobutyl-2-mercaptopyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isobutyl-2-mercaptopyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with an isobutyl group and a mercapto group
Vorbereitungsmethoden
The synthesis of 6-Isobutyl-2-mercaptopyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of isobutylamine with 2-mercaptopyrimidin-4-ol under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Isobutyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form disulfide compounds in the presence of oxidizing agents. Reduction reactions may involve the conversion of the mercapto group to a thiol group. Substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Isobutyl-2-mercaptopyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor for detecting metal ions, such as aluminum ions . In medicine, derivatives of this compound have shown promise as anticancer agents by inhibiting specific pathways involved in cancer cell proliferation . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Isobutyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in its role as a fluorescent sensor, the compound undergoes excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes upon binding to metal ions . These processes result in changes in fluorescence, allowing for the detection of metal ions. In its anticancer applications, the compound inhibits the nonhomologous end joining (NHEJ) pathway of DNA double-strand break repair, leading to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Isobutyl-2-mercaptopyrimidin-4-ol can be compared to other similar compounds, such as 5,6-bis-(benzylideneamino)-2-mercaptopyrimidin-4-ol (SCR7) and 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (AHM) . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its isobutyl and mercapto substitutions, which confer distinct chemical properties and reactivity. Similar compounds include SCR7, known for its anticancer properties, and AHM, used as a fluorescent sensor for metal ions .
Eigenschaften
CAS-Nummer |
139541-33-6 |
|---|---|
Molekularformel |
C8H12N2OS |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
6-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
WAEVXAYKNJBIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=O)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


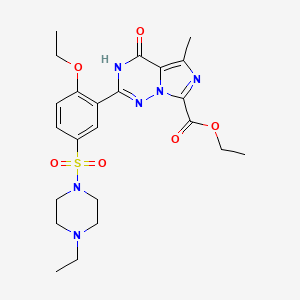
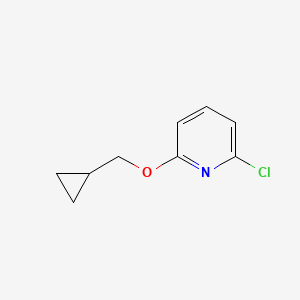
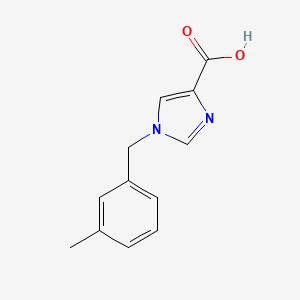
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
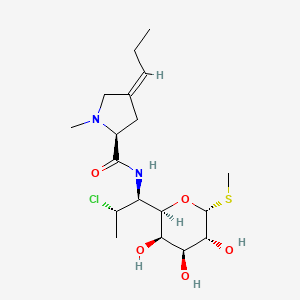
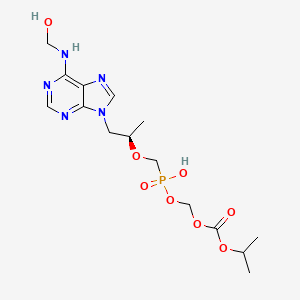
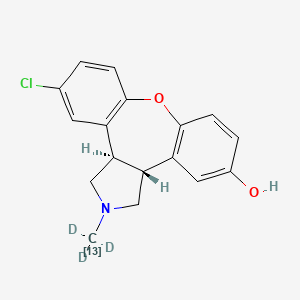
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
